N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)ethanamine

Description

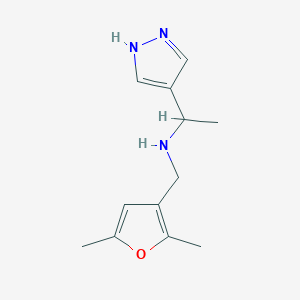

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)ethanamine is a synthetic amine derivative featuring a pyrazole core linked to a 2,5-dimethylfuran moiety via an ethanamine bridge. Pyrazole derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C12H17N3O/c1-8-4-11(10(3)16-8)5-13-9(2)12-6-14-15-7-12/h4,6-7,9,13H,5H2,1-3H3,(H,14,15) |

InChI Key |

WQNIUAVJEAWYHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(C)C2=CNN=C2 |

Origin of Product |

United States |

Biological Activity

N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)ethanamine is a complex organic compound notable for its dual heterocyclic structure, which combines a dimethylfuran moiety with a pyrazole ring . This unique configuration suggests potential biological activity, particularly in medicinal chemistry and pharmacology. The compound's structure indicates it may have applications in treating various diseases, including cancer and inflammatory disorders.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.29 g/mol. The presence of both furan and pyrazole rings is significant as these structures are often associated with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O |

| Molecular Weight | 217.29 g/mol |

| CAS Number | 1403566-84-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activity

Preliminary studies have indicated that compounds containing pyrazole rings often exhibit anti-inflammatory , analgesic , and anti-cancer properties. The dimethylfuran component may enhance the lipophilicity of this compound, potentially improving its bioavailability and interaction with biological targets.

The exact mechanism of action for this compound is still under investigation. However, compounds with similar structures have been shown to interact with various cellular pathways, including:

- Inhibition of inflammatory cytokines : Pyrazole derivatives often modulate the immune response by inhibiting pro-inflammatory cytokines.

- Antitumor activity : Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Research involving similar pyrazole derivatives has demonstrated their potential therapeutic effects:

- Anti-inflammatory Activity : A study on pyrazole derivatives indicated significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.

- Anticancer Effects : Another study highlighted the efficacy of pyrazole compounds in reducing tumor growth in xenograft models, suggesting that this compound may exhibit similar effects.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrazole or furan rings can significantly alter pharmacological properties.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-am | Pyrazole linked to trifluoromethyl group | Enhanced lipophilicity |

| 2-Methylpyrazole | Similar pyrazole structure | Known for neuroprotective effects |

| Dimethylfuran derivatives | Contains furan; lacks pyrazole | Potential biofuel applications |

Comparison with Similar Compounds

Key Observations :

- The target compound’s dimethylfuran substituent introduces a oxygen-containing heterocycle, contrasting with phenyl or boron-containing groups in analogs. This may influence electronic properties and metabolic stability.

Insights :

- The absence of explicit synthetic data for the target compound necessitates extrapolation from analogous protocols.

Physicochemical Properties

Analysis :

Hypotheses for the Target Compound :

- The dimethylfuran moiety may enhance binding to hydrophobic enzyme pockets or GPCRs.

- Potential applications in neuropharmacology or as a metabolic intermediate warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.